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Compound of Interest

Compound Name: Oxazole-5-acetonitrile

Cat. No.: B3043888 Get Quote

Introduction: The Strategic Value of the Oxazole
Scaffold
The oxazole ring is a five-membered aromatic heterocycle featuring an oxygen atom at position

1 and a nitrogen atom at position 3.[1] This arrangement confers a unique set of electronic

properties, making it a privileged scaffold in medicinal chemistry. Oxazole-containing molecules

exhibit a wide spectrum of biological activities and are core components of numerous natural

products and approved pharmaceuticals.[2]

Oxazole-5-acetonitrile, specifically, is a highly valuable building block. The oxazole core

provides a stable, aromatic platform capable of engaging in various biological interactions. The

true synthetic versatility, however, lies in the 5-position cyanomethyl (-CH₂CN) group. This

functional group is a synthetic linchpin, readily transformable into other critical moieties such as

carboxylic acids, amides, and amines, allowing for extensive structure-activity relationship

(SAR) studies.[3][4] Understanding the properties and synthesis of this molecule is therefore

crucial for leveraging its full potential in the development of novel chemical entities.

Chemical Structure and Physicochemical Properties
The structure of oxazole-5-acetonitrile consists of the parent 1,3-oxazole ring substituted at

the C5 position with a cyanomethyl group.

Caption: Chemical Structure of Oxazole-5-acetonitrile.
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While extensive experimental data for this specific molecule is not widely published, its core

physicochemical properties can be calculated and reliably predicted.

Property Value Source/Method

Molecular Formula C₅H₄N₂O (Calculated)

Molecular Weight 108.10 g/mol (Calculated)

CAS Number Not assigned (Searched)

Appearance
Expected to be a liquid or low-

melting solid
(Inference)

Boiling Point Not determined (Requires experimental data)

Melting Point Not determined (Requires experimental data)

Solubility
Expected to be soluble in polar

organic solvents
(Inference based on structure)

pKa (conjugate acid) ~0.8
(Estimated from parent

oxazole)[5]

Spectroscopic Signature and Characterization
Spectroscopic analysis is essential for confirming the identity and purity of oxazole-5-
acetonitrile. The following sections detail the expected spectral data based on the analysis of

the parent oxazole ring and related nitrile-containing compounds.[1][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the molecule's hydrogen and carbon

framework. Spectra are typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
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¹H NMR
Predicted δ
(ppm)

Multiplicity Assignment Rationale

H-2 ~7.9-8.1 Singlet (s) Oxazole C2-H

Deshielded

proton adjacent

to both O and N.

H-4 ~7.1-7.3 Singlet (s) Oxazole C4-H
Shielded relative

to C2-H.

Methylene ~3.8-4.2 Singlet (s) -CH₂CN

Protons on the

carbon adjacent

to the electron-

withdrawing

nitrile and the

oxazole ring.[6]

¹³C NMR Predicted δ (ppm) Assignment Rationale

C-2 ~150-152 Oxazole C2

Carbon situated

between two

heteroatoms.[7]

C-5 ~138-140 Oxazole C5

Quaternary carbon

attached to the

cyanomethyl group.

C-4 ~125-127 Oxazole C4
CH carbon of the

oxazole ring.

Nitrile ~115-118 -CN

Characteristic

chemical shift for a

nitrile carbon.[6]

Methylene ~15-20 -CH₂CN

Aliphatic carbon

attached to the nitrile

and the ring.[6]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify key functional groups.

Frequency (cm⁻¹) Assignment Intensity

~3150 C-H stretch (aromatic) Medium

~2260-2240 C≡N stretch (nitrile) Medium, Sharp[8]

~1580 C=N stretch (oxazole ring) Strong

~1480 C=C stretch (oxazole ring) Medium

~1100 C-O-C stretch (oxazole ring) Strong[9]

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern,

confirming the molecular formula.

m/z Value Assignment Rationale

108 [M]⁺ Molecular Ion

107 [M-H]⁺ Loss of a hydrogen atom.[10]

81 [M-HCN]⁺ Loss of hydrogen cyanide.[10]

68 [M-CH₂CN]⁺ Loss of the acetonitrile radical.

40 [C₂H₂N]⁺
Fragment from ring cleavage.

[10]

Synthesis and Reactivity
The construction of the 5-substituted oxazole core is a well-established field in organic

chemistry. The Van Leusen oxazole synthesis stands out as a particularly robust and versatile

method for this purpose.[2]

The Van Leusen Oxazole Synthesis
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This reaction provides a direct route to 5-substituted oxazoles from an aldehyde and

tosylmethyl isocyanide (TosMIC).[11] The power of this method lies in the unique trifunctional

nature of TosMIC, which acts as a C2N1 synthon.[2]

The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the

aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline.

Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole

ring.[11][12]

Caption: Key steps in the Van Leusen oxazole synthesis pathway.

Experimental Protocol: Synthesis of Oxazole-5-
acetonitrile
Disclaimer: This is a representative protocol. All reactions should be performed by trained

personnel in a suitable fume hood with appropriate personal protective equipment.

Reagents:

Tosylmethyl isocyanide (TosMIC) (1.0 eq)

Glycolonitrile or a suitable protected aldehyde equivalent (1.0 eq)

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

Methanol (CH₃OH), anhydrous

Procedure:

To a stirred solution of TosMIC in anhydrous methanol at 0 °C under an inert atmosphere (N₂

or Ar), add potassium carbonate in one portion.

Stir the resulting suspension for 15-20 minutes at 0 °C.

Add a solution of the aldehyde (e.g., glycolonitrile) in anhydrous methanol dropwise over 10

minutes.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

by TLC until the starting materials are consumed.

Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford pure oxazole-5-
acetonitrile.

Key Reactivity
The reactivity of oxazole-5-acetonitrile is dictated by both the heterocyclic ring and the

cyanomethyl substituent.

Oxazole Ring: The oxazole ring is aromatic but less so than thiazole.[5] It is generally

resistant to electrophilic substitution. Deprotonation can occur at the C2 position, which is the

most acidic proton on the ring.[5]

Cyanomethyl Group: This group is the primary site of synthetic manipulation.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield oxazole-

5-acetic acid.

Reduction: The nitrile can be reduced to form 2-(oxazol-5-yl)ethan-1-amine, a valuable

primary amine.

Alpha-Alkylation: The methylene protons are acidic and can be deprotonated with a

suitable base, allowing for alkylation at the α-position.[13]

Applications in Drug Discovery and Synthesis
Oxazole-5-acetonitrile is not typically a final drug product but rather a crucial intermediate. Its

value stems from the synthetic transformations enabled by the cyanomethyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3043888?utm_src=pdf-body
https://www.benchchem.com/product/b3043888?utm_src=pdf-body
https://www.benchchem.com/product/b3043888?utm_src=pdf-body
https://www.chemeurope.com/en/encyclopedia/Oxazole.html
https://www.chemeurope.com/en/encyclopedia/Oxazole.html
https://www.organic-chemistry.org/synthesis/C1C/nitrogen/nitriles2.shtm
https://www.benchchem.com/product/b3043888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: Synthetic Utility of Oxazole-5-acetonitrile

Oxazole-5-acetonitrile

Oxazole-5-acetic Acid
(Amide Coupling Precursor)

Hydrolysis

2-(Oxazol-5-yl)ethylamine
(Scaffold Elaboration)

Reduction (e.g., LiAlH₄, H₂/cat.)

5-(5-Oxazolylmethyl)tetrazole
(Carboxylic Acid Bioisostere)

[3+2] Cycloaddition
(e.g., with NaN₃)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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